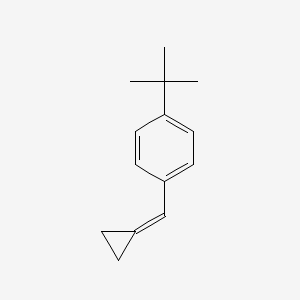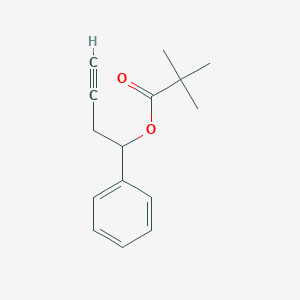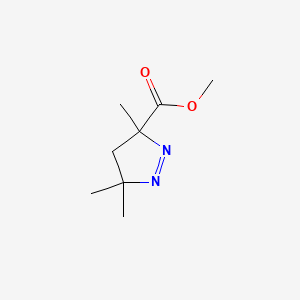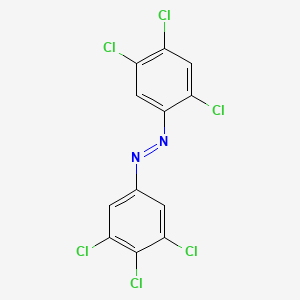![molecular formula C19H15ClN4O B14178809 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide CAS No. 921754-17-8](/img/structure/B14178809.png)
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-chloroaniline followed by coupling with 2-aminobenzamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt. The general reaction scheme is as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-aminobenzamide in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the stability of the diazonium intermediate and to optimize the coupling reaction.
化学反応の分析
Types of Reactions
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with the enzyme. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Amino-N-(4-chlorophenyl)benzamide: Similar structure but lacks the azo group.
4-(4-Chlorophenylazo)aniline: Contains the azo group but lacks the benzamide moiety.
2-Amino-5-chlorobenzamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is unique due to the presence of both the azo group and the benzamide moiety, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the benzamide moiety provides the potential for biological activity and enzyme inhibition.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
921754-17-8 |
|---|---|
分子式 |
C19H15ClN4O |
分子量 |
350.8 g/mol |
IUPAC名 |
2-amino-N-[4-[(4-chlorophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-7-15(8-6-13)23-24-16-11-9-14(10-12-16)22-19(25)17-3-1-2-4-18(17)21/h1-12H,21H2,(H,22,25) |
InChIキー |
QTEYQWRRCIXBOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)


![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)



![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)

![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
